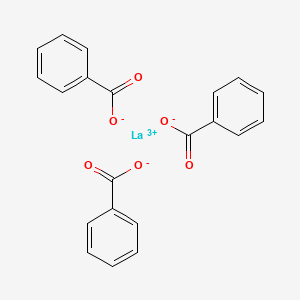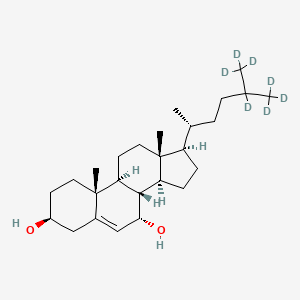
Hexyldichlorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyldichlorosilane is an organosilicon compound with the chemical formula C6H15Cl2Si. It is a colorless to yellow liquid with a pungent odor. This compound is often used in organic synthesis due to its ability to react with other compounds to generate organosilicon compounds .
Métodos De Preparación
Hexyldichlorosilane can be synthesized through various methods. One common synthetic route involves the reaction of hexylsilane with tetrachlorosilane in the presence of a catalyst such as tributylamine. The reaction is typically carried out at elevated temperatures (around 130°C) for an extended period (18 hours) using Schlenk techniques . Industrial production methods often involve similar processes but on a larger scale, ensuring higher yields and purity.
Análisis De Reacciones Químicas
Hexyldichlorosilane undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, replacing the chlorine atoms with other groups.
Hydrolysis: In the presence of water, it hydrolyzes to form hexylsilanol and hydrochloric acid.
Reduction: It can be reduced to hexylsilane using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include water, alcohols, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Hexyldichlorosilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: It is employed in the modification of surfaces for biological assays.
Medicine: It is used in the development of drug delivery systems and biomedical devices.
Industry: It is utilized in the production of silicone polymers and coatings.
Mecanismo De Acción
The mechanism of action of hexyldichlorosilane involves its ability to react with other compounds to form stable organosilicon compounds. This reactivity is primarily due to the presence of silicon-chlorine bonds, which can be easily substituted or hydrolyzed. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Hexyldichlorosilane can be compared with other similar compounds such as:
Di-n-hexyldichlorosilane: Similar in structure but with two hexyl groups instead of one.
Trichlorosilane: Contains three chlorine atoms and is used in the production of ultrapure silicon.
Methyltrichlorosilane: Contains a methyl group and is used in the production of silicone polymers.
This compound is unique due to its specific reactivity and applications in various fields, making it a valuable compound in both research and industry.
Propiedades
Fórmula molecular |
C6H13Cl2Si |
|---|---|
Peso molecular |
184.16 g/mol |
InChI |
InChI=1S/C6H13Cl2Si/c1-2-3-4-5-6-9(7)8/h2-6H2,1H3 |
Clave InChI |
UAYLINGVOVUXRA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[Si](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol](/img/structure/B13816841.png)
![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B13816861.png)


![(1S,5R)-1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13816881.png)




